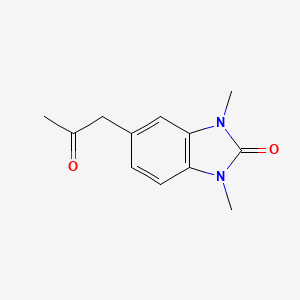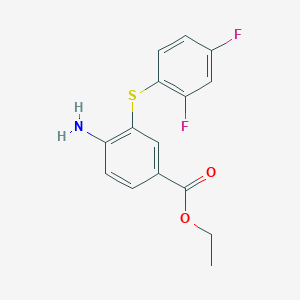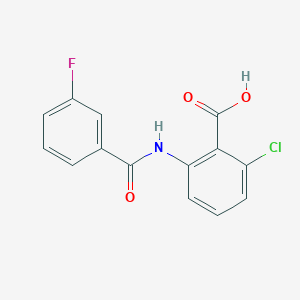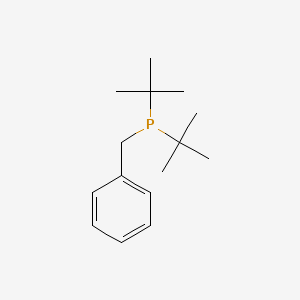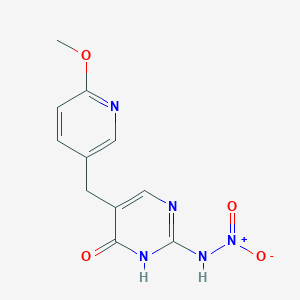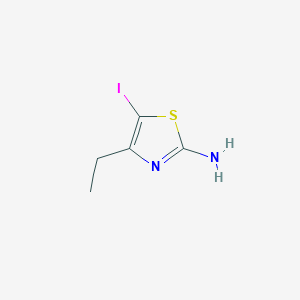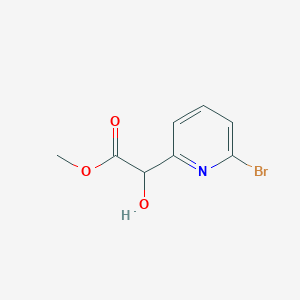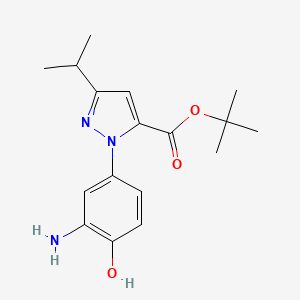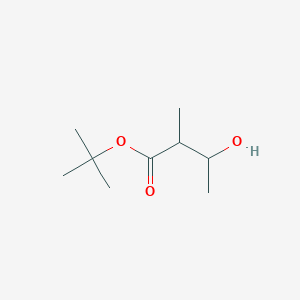![molecular formula C12H15N5O4 B8354793 methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate](/img/structure/B8354793.png)
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate
概要
説明
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with an isobutyrylamino group and a methyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the isobutyrylamino group and the methyl ester functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality this compound on a commercial scale.
化学反応の分析
Types of Reactions
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted purine derivatives.
科学的研究の応用
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate include other purine derivatives with different substituents, such as:
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid ethyl ester
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid propyl ester
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H15N5O4 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(2)10(19)15-12-14-9-8(11(20)16-12)13-5-17(9)4-7(18)21-3/h5-6H,4H2,1-3H3,(H2,14,15,16,19,20) |
InChIキー |
UNIYEIUPJYEKCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
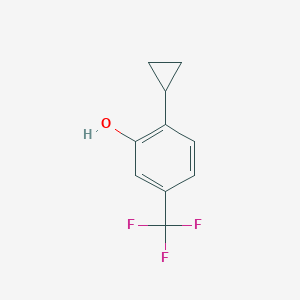
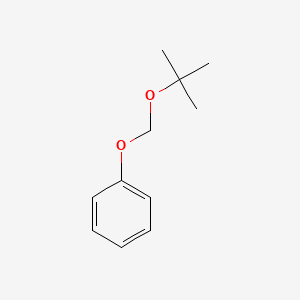
![6-methoxyspiro[1-benzofuran-3,3'-indol]-2'(1'H)-one](/img/structure/B8354743.png)
![2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B8354745.png)
